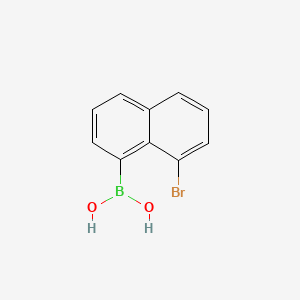

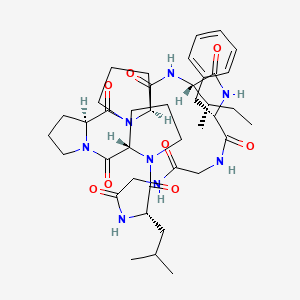

![molecular formula C19H20N4O6 B600163 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide CAS No. 133084-70-5](/img/structure/B600163.png)

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide

Overview

Description

PhIP is one of the most abundant heterocyclic amines (HCAs) in cooked meat . It is formed at high temperatures from the reaction between creatine or creatinine (found in muscle meats), amino acids, and sugar . The formation of PhIP increases with the temperature and duration of cooking and also depends on the method of cooking and the variety of meat being cooked .

Synthesis Analysis

PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ . Traditionally, the carbonyl compounds required for the formation of the PhIP ring were considered to be produced as a consequence of the Maillard reaction between phenylalanine and carbohydrates .Molecular Structure Analysis

The preferred IUPAC name for PhIP is 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine . The chemical formula is C13H12N4 and the molar mass is 224.267 g/mol .Chemical Reactions Analysis

PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . Lipids can also contribute to the Strecker degradation of phenylalanine and the formation of formaldehyde analogously to carbohydrates .Physical And Chemical Properties Analysis

PhIP appears as an off-white solid . It has a density of 1.3 g/cm³ . The melting point is 300 °C (572 °F; 573 K) and the boiling point is 468.9 °C (876.0 °F; 742.0 K) . Its solubility in water is 407.1 mg/L .Scientific Research Applications

Study of Carcinogenic Effects

This compound is one of the most abundant heterocyclic amines (HCAs) in cooked meat . It has been declared as “reasonably anticipated to be a human carcinogen” by the U.S. Department of Health and Human Services National Toxicology Program . Therefore, it is widely used in research to study its carcinogenic effects and the mechanisms behind them .

Food Safety Research

The formation of this compound increases with the temperature and duration of cooking, and also depends on the method of cooking and the type of meat being cooked . Therefore, it is used in food safety research to study the effects of different cooking methods and conditions on the formation of potentially harmful compounds .

Development of Risk Assessment Models

Given its abundance in cooked meat and its potential carcinogenic effects, this compound is used in the development of risk assessment models for dietary intake of HCAs .

Study of Metabolic Pathways

This compound is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . Therefore, it is used in research to study these metabolic pathways and how they contribute to the formation of potentially harmful compounds .

Development of Mitigation Strategies

Research has been conducted to find ways to inhibit the formation of this compound in food. For example, one study examined the effects of various food ingredients on the formation of this compound in a model system .

Cancer Treatment Research

This compound has been used in trials studying the basic science of Pancreas Cancer . It could potentially be used to develop new treatments or to better understand the disease.

Mechanism of Action

Target of Action

The primary target of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide, also known as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid, is the cytochrome P450 1A2 (CYP1A2) enzyme . This enzyme plays a crucial role in the metabolic activation of the compound .

Biochemical Pathways

The compound induces gene expression changes in the JAK/STAT and MAPK pathways related to inflammation, diabetes, and cancer . It modulates genes controlled by the STAT3 transcriptional factor and initiates leptin signaling via the JAK/STAT and MAPK pathway cascades .

Pharmacokinetics

The compound is extensively glucuronidated in humans, both in vivo and in vitro . This process is mediated by UDP-glucuronosyltransferase (UGT), which plays a critical role in the detoxification of food-borne carcinogenic heterocyclic amines .

Result of Action

The compound mediates gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases . It has been shown to be selectively toxic to dopaminergic neurons in primary cultures, resulting in a decreased percentage of dopaminergic neurons .

Action Environment

The formation of the compound increases with the temperature and duration of cooking and also depends on the method of cooking and the variety of meat being cooked . Exposure to the compound depends on the eating habits of the individual and can vary up to 5000-fold . It is also related to the type of meat, doneness, cooking method, and quantity consumed .

Safety and Hazards

The U.S. Department of Health and Human Services National Toxicology Program has declared PhIP as "reasonably anticipated to be a human carcinogen" . The International Agency for Research on Cancer (IARC), part of the World Health Organization, has classified PhIP as an IARC Group 2B carcinogen (i.e., possibly carcinogenic to humans) .

properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O6/c1-23-11-7-10(9-5-3-2-4-6-9)8-20-16(11)21-19(23)22-17-14(26)12(24)13(25)15(29-17)18(27)28/h2-8,12-15,17,24-26H,1H3,(H,27,28)(H,20,21,22)/t12-,13-,14+,15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVPGYDPSLNFET-KSXIZUIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1NC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747014 | |

| Record name | N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-|A-D-Glucuronide | |

CAS RN |

133084-70-5 | |

| Record name | N-(1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)-beta-D-glucopyranuronosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B600084.png)

![3,3,5,5-Tetramethyl-1,4-diazabicyclo[2.2.2]octan-2-one](/img/structure/B600085.png)

![2-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B600088.png)

![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)

![2-Chlorooxazolo[5,4-b]pyridine](/img/structure/B600096.png)

![1-Oxa-6-azaspiro[3.4]octane](/img/structure/B600101.png)